molecular formula C19H16ClN3O2S B2935042 N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251648-61-9

N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No. B2935042
CAS RN: 1251648-61-9
M. Wt: 385.87
InChI Key: SATOFZGHNUKGFD-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing novel heterocyclic compounds, including those related to the thiazolo[2,3-b]quinazoline structure, to investigate their biological activities. For instance, one study synthesized novel arylazothiazole disperse dyes containing selenium, demonstrating their application in dyeing polyester fibers. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential use in creating sterile and biologically active fabrics for various applications (Khalifa et al., 2015).

Anticancer and Antitumor Evaluation

Another area of research involves the synthesis of thiazoloquinazoline derivatives for evaluating their antitumor and anticancer activities. For example, N-3[4-(4-chlorophenyl) thiazole-2-yl]-2-(aminomethyl)quinazoline-4(3H)-one and its derivatives were synthesized and showed moderate to promising antitubercular activity (Pattan et al., 2006). Similarly, a series of N-aryl-7-aryl-pyrazolo[1,5-a]quinazolines and N-aryl-pyrazolo[1,5-a]quinazolines were designed, synthesized, and screened for in vitro antitumor activity, highlighting their potential as cancer treatments (El-Naggar et al., 2018).

Corrosion Inhibition

The synthesis of quinoxaline derivatives, including thiazoloquinazoline structures, has been explored for their application as corrosion inhibitors for mild steel in acidic media. These studies demonstrate the potential of these compounds to protect against corrosion, indicating their usefulness in industrial applications (Saraswat et al., 2020).

Analgesic Activity

Research on the synthesis of new compounds bearing the thiazoloquinazoline moiety also extends to evaluating their analgesic activity. For instance, a study on the synthesis of pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety showed that these compounds have potential analgesic effects (Saad et al., 2011).

Antimicrobial Agents

A clubbed quinazolinone and 4-thiazolidinone series were synthesized and screened for their antibacterial and antifungal activities. This research suggests that compounds with thiazoloquinazoline structures can serve as potent antimicrobial agents (Desai et al., 2011).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-14-4-1-12(2-5-14)7-8-21-17(24)13-3-6-15-16(11-13)22-19-23(18(15)25)9-10-26-19/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATOFZGHNUKGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C(=O)N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

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